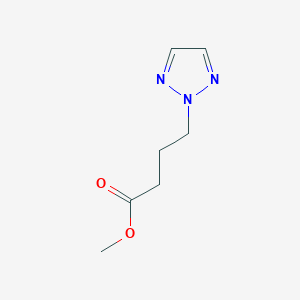

MEthyl 4-(1,2,3-triazol-2-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(triazol-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWDUKVKVHUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1N=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Preliminary Screening of Novel Triazole Compounds

Introduction: The Enduring Potential of Triazole Scaffolds

Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] Their remarkable structural versatility allows for a broad spectrum of biological activities, making them privileged scaffolds in the development of antifungal, anticancer, antiviral, and antibacterial agents.[1][2] The primary mechanism for many triazole antifungals, for instance, involves the targeted inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] Disruption of this pathway compromises cell membrane integrity, leading to fungal cell death.[1][4] Given their proven clinical success and continued therapeutic promise, the efficient and rigorous preliminary screening of novel triazole libraries is a critical first step in identifying promising new drug candidates.

This guide provides an in-depth technical overview of the preliminary screening process, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and strategic decisions that underpin a successful screening campaign, from initial assay design to the crucial step of hit validation.

Part 1: The Drug Discovery Screening Cascade: A Strategic Overview

The journey from a library of novel compounds to a validated "hit" is a multi-stage process known as the screening cascade.[5] High-throughput screening (HTS) is a key component of this process, employing automation and miniaturization to rapidly evaluate tens of thousands to millions of compounds.[5][6][7] The goal of HTS is not to identify a perfect drug, but rather to identify "hits"—compounds that exhibit the desired biological activity in an initial screen and warrant further investigation.[6][8]

The preliminary screening phase can be visualized as a funnel, progressively narrowing a large collection of compounds down to a small number of high-quality, validated hits. This process is essential for focusing resources on the most promising chemical matter.

Caption: The Drug Discovery Screening Cascade.

Part 2: Laying the Foundation: Assay Development and Validation

The success of any screening campaign hinges on the quality of the assay.[9] A robust and reliable assay is paramount for distinguishing true biological signals from experimental noise.[9] The development phase involves selecting the appropriate assay format and meticulously optimizing conditions to ensure reproducibility and suitability for HTS.[10]

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice is between a biochemical (target-based) assay and a cell-based (phenotypic) assay.[10]

-

Biochemical Assays: These assays use purified components, such as a recombinant enzyme or receptor, to directly measure the interaction of a compound with its molecular target.[11] They are generally simpler to develop, have lower variability, and are well-suited for HTS. For novel triazoles targeting a specific enzyme like fungal CYP51, a biochemical assay measuring enzyme inhibition would be a logical starting point.

-

Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant environment to assess a compound's activity.[12][13] They can measure downstream effects of target engagement, such as changes in gene expression or cell viability, and can simultaneously provide preliminary information on cell permeability and cytotoxicity.[12][13] However, they can also exhibit higher variability and are often more complex to optimize.

Table 1: Comparison of Biochemical and Cell-Based Assays

| Feature | Biochemical Assays | Cell-Based Assays |

| Complexity | Lower | Higher |

| Physiological Relevance | Lower (isolated target) | Higher (intact cell system) |

| Throughput | Generally higher | Can be lower |

| Information Provided | Direct target interaction (e.g., Ki, IC50) | Cellular response, permeability, toxicity |

| Common Pitfalls | Non-specific inhibition, compound aggregation | Off-target effects, compound cytotoxicity |

For a preliminary screen of novel triazoles, a common strategy is to begin with a biochemical HTS campaign to identify direct inhibitors of the target enzyme. Promising hits are then progressed to cell-based assays for secondary screening to confirm on-target activity in a more biological context.[14]

The Litmus Test of a Good Assay: The Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the gold-standard statistical parameter for quantifying the quality and suitability of an assay for HTS.[9][15] It measures the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[9][16]

The Z'-factor is calculated using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

-

μp = mean of the positive control

-

σp = standard deviation of the positive control

-

μn = mean of the negative control

-

σn = standard deviation of the negative control

Table 2: Interpretation of Z'-Factor Values

| Z'-Factor Value | Assay Classification | Suitability for HTS |

| > 0.5 | Excellent | Ideal for screening |

| 0 to 0.5 | Marginal | May require further optimization |

| < 0 | Unacceptable | Not suitable for screening |

An assay with a Z'-factor of 0.5 or greater is generally considered robust enough for an HTS campaign.[15][17] Achieving a high Z'-factor requires careful optimization of parameters such as reagent concentrations, incubation times, and solvent (e.g., DMSO) tolerance.[18]

Part 3: The High-Throughput Screening Campaign

With a validated assay in hand, the primary screen can commence. This phase involves testing every compound in the triazole library, typically at a single concentration, to identify initial "hits."[19][20] Modern HTS platforms rely on extensive automation, including robotic liquid handlers and sensitive plate readers, to process thousands of compounds per day in 96-, 384-, or 1536-well microplate formats.[6][7]

Caption: Workflow for a typical biochemical HTS campaign.

Data Analysis and Hit Identification

Raw data from the HTS plate reader must be processed to identify hits. This typically involves:

-

Quality Control: Calculating the Z'-factor for each plate to ensure data quality. Plates that fail QC are typically repeated.

-

Normalization: Raw data for each compound well is normalized relative to the positive and negative controls on the same plate. This is often expressed as percent inhibition or percent activity.

-

Hit Selection: A statistical cutoff is applied to identify compounds that exhibit activity beyond a certain threshold. A common method is to set the hit threshold at three standard deviations from the mean of the sample population.

Part 4: The Crucial Step: Hit Confirmation and Validation

A hit from a primary screen is not a confirmed active compound. Primary screens can generate false positives due to various artifacts, such as compound autofluorescence, aggregation, or non-specific reactivity. Therefore, a rigorous hit confirmation and validation process is essential to weed out these artifacts and build confidence in the remaining compounds.[14]

Hit Confirmation: Re-testing and Dose-Response

The first step is to re-test the initial hits from a fresh sample of the compound powder to rule out plating or library handling errors.[8] Confirmed hits are then subjected to dose-response analysis.[21] Instead of a single concentration, the compound is tested across a range of concentrations (typically using a serial dilution) to determine its potency.[21][22]

The potency is most often expressed as the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit the biological process by 50%.[23] A lower IC50 value indicates a more potent compound.[24] These dose-response curves are typically plotted on a semi-log scale, which generates a sigmoidal curve.[21][22]

Table 3: Example Dose-Response Data for Confirmed Hits

| Compound ID | Primary Screen % Inhibition | Confirmed Activity | IC50 (µM) |

| TRZ-001 | 85.2 | Yes | 1.2 |

| TRZ-002 | 78.9 | Yes | 5.7 |

| TRZ-003 | 92.5 | No (False Positive) | > 100 |

| TRZ-004 | 65.4 | Yes | 22.1 |

| TRZ-005 | 81.1 | Yes | 0.8 |

Hit Validation: Orthogonal and Counter-Screens

To further validate the hits, orthogonal and counter-screen assays are employed.

-

Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology or format.[14] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay might use luminescence or label-free detection. A compound that is active in both assays is much more likely to be a true hit.

-

Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself or act through undesirable mechanisms. For example, a counter-screen might be run without the target enzyme to identify compounds that inhibit the reporter system directly.

By the end of this rigorous process, a small set of validated, potent, and selective triazole compounds will have emerged, ready to advance to the next stage of the drug discovery pipeline: lead optimization.

Part 5: Example Protocol - Antifungal Susceptibility HTS Assay

This protocol outlines a miniaturized broth microdilution assay in a 384-well format to screen a novel triazole library for activity against Candida albicans.

Objective: To identify triazole compounds that inhibit the growth of Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium buffered with MOPS

-

Resazurin sodium salt solution (viability indicator)

-

384-well sterile, clear-bottom microplates

-

Novel triazole compound library dissolved in 100% DMSO

-

Positive Control: Fluconazole

-

Negative Control: 100% DMSO

Step-by-Step Methodology:

-

Inoculum Preparation: Culture C. albicans overnight. Dilute the culture in RPMI-1640 medium to a final concentration of 2 x 10^3 cells/mL.

-

Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each triazole compound from the library plate into the corresponding wells of the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a final assay volume of 10 µL). Dispense Fluconazole (positive control) and DMSO (negative control) into designated control wells.

-

Cell Addition: Add 5 µL of the prepared C. albicans inoculum to all wells of the assay plate.

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours without shaking.

-

Viability Assessment: Add 1 µL of Resazurin solution to each well. Incubate for an additional 2-4 hours at 35°C. Resazurin (blue) is reduced by metabolically active cells to the fluorescent product resorufin (pink/red).

-

Signal Detection: Read the plates on a fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis:

-

Calculate the Z'-factor for each plate using the positive (Fluconazole) and negative (DMSO) controls.

-

Normalize the data to percent growth inhibition for each compound.

-

Identify hits as compounds exhibiting >80% growth inhibition.

-

Conclusion

The preliminary screening of novel triazole compounds is a systematic and data-driven process that forms the foundation of the drug discovery effort. By combining carefully designed and validated assays with high-throughput automation and a rigorous hit confirmation strategy, researchers can efficiently identify promising new chemical entities. The insights gained from this early phase are critical for guiding the subsequent medicinal chemistry efforts required to transform a validated hit into a potential clinical candidate.

References

- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

- Sygnature Discovery. (n.d.). High Throughput Screening.

- Srinivasan, B. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.

- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.

- Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.

- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual.

- Juvvadi, P. R., et al. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.

- BMG LABTECH. (n.d.). High-throughput screening (HTS).

- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.

- Tatsuta, K., & Hosokawa, S. (2011). The mechanism of action of efinaconazole, a novel triazole antifungal agent. Antimicrobial agents and chemotherapy, 55(5), 2435–2439.

- BMG LABTECH. (2025, January 27). The Z prime value (Z´).

- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.

- EBSCO. (n.d.). Triazole antifungals.

- MedchemExpress. (n.d.). Compound Screening Guide!.

- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

- ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values.

- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.

- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

- High-Throughput Screening Center. (n.d.). Introduction.

- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.

- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.

- Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide.

- Wikipedia. (n.d.). IC50.

- Malo, N., et al. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare.

- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.

- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.

- Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery.

Sources

- 1. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 2. isres.org [isres.org]

- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. htsc.wustl.edu [htsc.wustl.edu]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. pelagobio.com [pelagobio.com]

- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 16. rna.uzh.ch [rna.uzh.ch]

- 17. bmglabtech.com [bmglabtech.com]

- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. IC50 - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

In Silico Modeling of Triazole-Based Compounds: A Technical Guide for Drug Discovery

This guide provides a comprehensive overview of the core in silico modeling techniques utilized in the discovery and development of triazole-based therapeutic agents. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The strategic application of computational methods accelerates the identification of novel, potent, and selective triazole derivatives, significantly de-risking and streamlining the drug development pipeline.

The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the triazole ring, existing as 1,2,3-triazole or 1,2,4-triazole isomers, makes it a valuable scaffold in drug design.[3][4] Its aromatic nature, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites contribute to its diverse pharmacological profiles.[1][5] A prominent example is the class of triazole antifungals, which act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] This targeted mechanism underscores the importance of understanding the molecular interactions between triazole compounds and their biological targets, a challenge ideally suited for in silico modeling.

The Computational Drug Discovery Workflow for Triazole-Based Compounds

The in silico modeling of triazole-based compounds typically follows a multi-step, integrated workflow. This approach allows for the rational design and optimization of lead compounds with improved efficacy and safety profiles.

Caption: Integrated in silico workflow for triazole drug discovery.

Core In Silico Techniques: Methodologies and Protocols

This section delves into the practical application of key computational methods for the study of triazole-based compounds.

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[9][10] For triazole-based inhibitors, docking is crucial for understanding how the triazole scaffold and its substituents interact with the active site of the target protein.

Experimental Protocol: Molecular Docking of a Triazole Derivative into CYP51

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., human or fungal CYP51) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Repair any missing side chains or loops using protein preparation tools (e.g., in Schrödinger Maestro, MOE).

-

-

Ligand Preparation:

-

Draw the 2D structure of the triazole compound or retrieve it from a database (e.g., PubChem, ZINC).

-

Generate a 3D conformation of the ligand and perform energy minimization using a suitable force field (e.g., MMFF94, OPLS3e).

-

Assign partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through literature analysis.

-

Generate a grid box that encompasses the entire binding pocket.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the receptor grid.[9]

-

Specify the search algorithm and scoring function parameters. For instance, in AutoDock Vina, the exhaustiveness parameter controls the computational effort.

-

Generate multiple binding poses for each ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores. Lower scores generally indicate a more favorable binding affinity.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the key residues involved in binding. For example, the N4 atom of the triazole ring often coordinates with the heme iron in CYP51.[6][11]

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] These models are invaluable for predicting the activity of novel triazole derivatives and for guiding the optimization of lead compounds.

Experimental Protocol: Developing a 2D-QSAR Model for Triazole Antifungals

-

Data Collection:

-

Compile a dataset of triazole derivatives with their corresponding biological activity data (e.g., IC50, MIC). The data should span a reasonable range of activity.

-

Ensure the data is consistent and obtained under uniform experimental conditions.

-

-

Molecular Descriptor Calculation:

-

For each triazole derivative, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include:

-

Topological descriptors: Molecular connectivity indices, shape indices.

-

Electronic descriptors: Partial charges, dipole moment.

-

Thermodynamic descriptors: LogP (lipophilicity), molar refractivity.[12]

-

-

Software such as DRAGON or the QSAR module in various molecular modeling packages can be used for this purpose.

-

-

Model Building:

-

Divide the dataset into a training set (for model development) and a test set (for model validation).

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation.[13] The equation will take the form: Biological Activity = c0 + c1D1 + c2D2 + ..., where D represents the molecular descriptors and c are their coefficients.

-

-

Model Validation:

-

Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of estimation. A good model will have high R² and q² values and a low standard error.

-

Use the test set to evaluate the predictive power of the model on compounds not used in its development.

-

Table 1: Example of Molecular Descriptors Used in QSAR Studies of Triazoles

| Descriptor | Description | Relevance to Triazole Activity |

| LogP | Octanol-water partition coefficient | Represents the lipophilicity of the molecule, influencing its ability to cross cell membranes.[12] |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to drug absorption and bioavailability.[14] |

| Molecular Weight (MW) | Mass of the molecule | Influences drug-likeness and pharmacokinetic properties. |

| Number of Hydrogen Bond Donors/Acceptors | Counts of H-bond donors and acceptors | Crucial for specific interactions with the target protein. |

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[15][16] This is particularly useful for understanding the flexibility of both the triazole ligand and the binding pocket of the target protein.

Experimental Protocol: MD Simulation of a Triazole-CYP51 Complex

-

System Preparation:

-

Start with the best-docked pose of the triazole-protein complex obtained from molecular docking.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a suitable force field to the protein (e.g., AMBER, CHARMM).

-

Generate force field parameters for the triazole ligand using tools like Antechamber or CGenFF.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to capture the relevant biological motions.[17]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Investigate the fluctuations of individual residues by calculating the Root Mean Square Fluctuation (RMSF).

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.[17]

-

Caption: A typical molecular dynamics simulation workflow.

ADMET Prediction: Assessing Drug-Likeness and Safety

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[14][18] In silico ADMET models help to identify potential liabilities of triazole-based compounds, reducing the likelihood of late-stage failures.

Key ADMET Properties and Prediction Tools

-

Absorption:

-

Human Intestinal Absorption (HIA): Predicted using models based on molecular descriptors.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

-

Distribution:

-

Plasma Protein Binding (PPB): Affects the free concentration of the drug.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition: Triazoles are known to interact with CYPs, which can lead to drug-drug interactions.[18]

-

-

Excretion:

-

Renal and hepatic clearance: Predicted based on physicochemical properties.

-

-

Toxicity:

Table 2: Commonly Used In Silico ADMET Prediction Tools

| Tool | Key Features |

| SwissADME | A free web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness. |

| admetSAR | A comprehensive database and prediction tool for various ADMET properties.[14] |

| pkCSM | Predicts a wide range of pharmacokinetic and toxicity endpoints.[20] |

| DEREK Nexus | A knowledge-based expert system for toxicity prediction. |

Advanced In Silico Strategies for Triazole Drug Discovery

Beyond the core techniques, several advanced computational methods are increasingly being employed to enhance the discovery of novel triazole-based therapeutics.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[21][22][23] A pharmacophore model can be generated based on a set of known active ligands or from the structure of the protein-ligand complex. This model can then be used as a 3D query for virtual screening of large compound libraries to identify novel triazole scaffolds.[5]

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[9][24] For triazole discovery, VS can be performed using either ligand-based methods (e.g., similarity searching, pharmacophore screening) or structure-based methods (e.g., molecular docking).[5] This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.[25]

Conclusion

In silico modeling has become an indispensable component of modern drug discovery, and its application to triazole-based compounds has proven to be highly effective. By integrating techniques such as molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships of triazole derivatives, enabling the rational design of more potent, selective, and safer therapeutic agents. As computational power and algorithmic sophistication continue to advance, the role of in silico modeling in accelerating the development of the next generation of triazole-based drugs will undoubtedly expand.

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO Information Services. Retrieved February 24, 2026, from [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis. (2017, November 1). Symbiosis. Retrieved February 24, 2026, from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). IntechOpen. Retrieved February 24, 2026, from [Link]

-

Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek. (n.d.). Cal-Tek. Retrieved February 24, 2026, from [Link]

-

Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework - PMC. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020, September 25). Frontiers. Retrieved February 24, 2026, from [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020, September 24). Frontiers. Retrieved February 24, 2026, from [Link]

-

TRIAZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY: A PHARMACOPHORE MODEL STUDY. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed. (2024, September 5). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Pharmacophore model for the rational optimization of triazole antifungal agents. - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry. (2023, September 4). Elsevier. Retrieved February 24, 2026, from [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024, October 24). MDPI. Retrieved February 24, 2026, from [Link]

-

Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Antioxidant study and Molecular docking of sugar-triazole derivatives - BIO Web of Conferences. (n.d.). BIO Web of Conferences. Retrieved February 24, 2026, from [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). World Journal of Advanced Research and Reviews. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PMC. (2025, April 28). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

QSAR studies of a number of triazole antifungal alcohols - Sci-Hub. (n.d.). Sci-Hub. Retrieved February 24, 2026, from [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - ResearchGate. (2024, September 3). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). Elsevier. Retrieved February 24, 2026, from [Link]

-

Full article: Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking Study - Taylor & Francis. (2020, September 16). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

-

Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - MDPI. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents | SciTechnol. (n.d.). SciTechnol. Retrieved February 24, 2026, from [Link]

-

Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026, January 4). Iraqi Journal of Bioscience and Biomedical. Retrieved February 24, 2026, from [Link]

-

Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - Puerto Rico Health Sciences Journal. (n.d.). Puerto Rico Health Sciences Journal. Retrieved February 24, 2026, from [Link]

-

Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed. (2006, November 1). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Publishing. (2021, November 25). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - MDPI. (2024, September 5). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved February 24, 2026, from [Link]

-

Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC. (2019, May 21). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC. (2021, November 25). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Structure‐Based Virtual Screening to Discover Potential Triazole Hits as an Anticancer Agents Targeting Telomerase Enzyme | Request PDF - ResearchGate. (2025, September 26). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Full article: QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - Taylor & Francis. (2010, April 30). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

-

Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - MDPI. (2021, November 17). MDPI. Retrieved February 24, 2026, from [Link]

-

Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, May 23). American Chemical Society Publications. Retrieved February 24, 2026, from [Link]

-

(Open Access) Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity (2021) | P Gopinath | 48 Citations - SciSpace. (2021, November 22). SciSpace. Retrieved February 24, 2026, from [Link]

-

Molecular Docking, 3D-QSAR, and ADMET Study of 1,2,3-Triazole Derivatives for Multi-Target Drug Discovery - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

-

Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors - PMC. (2018, January 11). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Retrieved February 24, 2026, from [Link]

-

In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20). World Journal of Biology and Biotechnology. Retrieved February 24, 2026, from [Link]

-

In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Identification of 1,2,3-triazole-phthalimide derivatives as potential drugs against COVID-19: a virtual screening, docking and molecular dynamic study - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

-

Identification of 1,2,3-triazole-phthalimide derivatives as potential drugs against COVID-19: a virtual screening, docking and molecular dynamic study - PubMed. (2021, January 18). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cal-tek.eu [cal-tek.eu]

- 10. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Sci-Hub. QSAR studies of a number of triazole antifungal alcohols / Open Chemistry, 2010 [sci-hub.box]

- 13. Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents [mdpi.com]

- 15. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 17. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. ptfarm.pl [ptfarm.pl]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Triazole-Ester Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary: The rigid-Labile Synergy

In the landscape of modern medicinal chemistry, the fusion of the 1,2,3-triazole core with ester functionalities represents a masterclass in "Rigid-Labile" synergy. The triazole ring—often generated via Click Chemistry—provides a metabolically stable, rigid pharmacophore that mimics the peptide bond. Conversely, the ester appendage offers a tunable "labile handle," allowing researchers to modulate lipophilicity (LogP), solubility, and prodrug activation rates.

This guide explores the chemical space of triazole esters, moving beyond basic synthesis into the strategic application of these scaffolds for drug discovery.[1][2] We will dissect the regioselective synthesis (CuAAC vs. RuAAC), physicochemical profiling, and the critical balance between stability and bioavailability.

Synthetic Architectures: Divergent Pathways

The exploration of triazole esters begins with the control of geometry. The 1,2,3-triazole ring is not merely a linker; its dipole moment (~5 Debye) and hydrogen-bonding capacity make it a powerful bioisostere for amide bonds. However, the biological activity often hinges on the vector orientation of substituents.

The Regioselectivity Imperative

We utilize two primary catalytic systems to access distinct chemical spaces:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yields the 1,4-disubstituted isomer.[3][4][5][6] This mimics the trans-amide bond geometry, ideal for extending into linear binding pockets.

-

RuAAC (Ruthenium-Catalyzed): Yields the 1,5-disubstituted isomer. This mimics the cis-amide bond, introducing a steric "kink" useful for inducing turn conformations in peptidomimetics.

Visualization: The Synthetic Decision Tree

The following diagram illustrates the divergent workflows required to access specific geometric isomers and their downstream ester modifications.

Figure 1: Divergent synthetic pathways for accessing 1,4- and 1,5-triazole ester scaffolds. Cu(I) affords the linear trans-mimic, while Ru(II) provides the sterically congested cis-mimic.

Physicochemical & ADME Profiling

The "Ester" component of the triazole-ester scaffold is the primary variable for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The Prodrug Strategy

Triazole esters are frequently designed as prodrugs. The triazole core remains stable in plasma, while the ester tail is cleaved by intracellular esterases (e.g., carboxylesterases) to release the active carboxylic acid or alcohol.

Key Design Parameter: Steric hindrance around the ester carbonyl.

-

Methyl/Ethyl Esters: Rapid hydrolysis (t1/2 < 10 min in plasma).[7]

-

t-Butyl/Isopropyl Esters: Slow hydrolysis; improved oral bioavailability due to higher lipophilicity.

Data Summary: Structure-Property Relationships

The table below summarizes how ester modification impacts key drug-like properties.

| Ester R-Group | LogP Shift | Plasma Stability (t1/2) | Primary Utility |

| Methyl (-CH3) | +0.5 | Low (< 15 min) | Rapid activation; Solubility check |

| Ethyl (-C2H5) | +0.9 | Moderate (~30 min) | General prodrug; Balanced permeability |

| t-Butyl (-C(CH3)3) | +2.2 | High (> 4 hrs) | Metabolic stability; Depot effect |

| Benzyl (-Bn) | +2.5 | Variable | UV-active tracking; Lipophilic anchor |

Detailed Experimental Protocols

As a senior scientist, I prioritize robust, reproducible methods. The following protocols are optimized for high-throughput library generation.

Protocol A: "Click" Synthesis of 1,4-Triazole Esters

Rationale: The CuSO4/Sodium Ascorbate system is chosen for its water tolerance and cost-effectiveness. It avoids the need for inert atmosphere in most cases.

Reagents:

-

Alkyne-ester (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH:H2O (1:1)

Step-by-Step:

-

Dissolution: Dissolve the alkyne and azide in the t-BuOH:H2O mixture (0.5 M concentration).

-

Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (1 M). Add CuSO4 solution followed immediately by the ascorbate solution to the reaction vessel.

-

Observation: The mixture should turn bright yellow/orange, indicating the formation of Cu(I).

-

-

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (disappearance of azide).

-

Workup: Dilute with water and extract with Ethyl Acetate. If the copper chelates (blue color in organic layer), wash with 5% NH4OH solution.

-

Purification: Recrystallization is often sufficient due to the high specificity of the reaction.

Protocol B: Plasma Stability Assay (Ester Hydrolysis)

Rationale: Essential for validating the prodrug mechanism.

Step-by-Step:

-

Preparation: Prepare a 10 mM stock solution of the triazole ester in DMSO.

-

Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) pooled human plasma.

-

Sampling: At time points (0, 15, 30, 60, 120 min), remove 100 µL aliquots.

-

Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge (10,000 rpm, 5 min) and analyze the supernatant via LC-MS/MS. Track the depletion of the parent ester and appearance of the acid metabolite.

Biological Applications & Mechanism[7][10][11]

Triazole esters have shown potent activity in oncology and infectious disease. The mechanism often involves the triazole ring binding to a specific pocket (e.g., Tubulin colchicine site) while the ester interacts with hydrophobic pockets or is hydrolyzed to engage polar residues.

Case Study: Tubulin Polymerization Inhibitors

Recent studies have highlighted 1,2,3-triazole esters as potent inhibitors of tubulin polymerization in MCF-7 and A549 cancer lines. The triazole acts as a bioisostere for the cis-double bond found in Combretastatin A-4.

Visualization: Prodrug Activation Pathway

This diagram maps the lifecycle of a Triazole Ester Prodrug from administration to target engagement.

Figure 2: Biological lifecycle of a triazole ester prodrug.[5] The ester functionality facilitates membrane permeation before intracellular hydrolysis releases the active pharmacological agent.[8]

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Zhou, J., & Wang, J. (2020). Recent Advances in 1,2,3-Triazole-Containing Compounds as Anticancer Agents. European Journal of Medicinal Chemistry. Link

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism.[8] Chemistry & Biodiversity.[6] Link

-

Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal. Link

Sources

- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Methodological & Application

A Senior Application Scientist's Guide to Mastering the Premier Click Reaction

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K.B. Sharpless to describe reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] First reported independently by the groups of Sharpless and Meldal in 2002, this reaction has revolutionized fields from drug discovery and bioconjugation to materials science.[2][3] It transforms terminal alkynes and azides into a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[2]

Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers, the CuAAC reaction proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous conditions.[1][4] This guide provides a comprehensive overview of the CuAAC reaction, from its core mechanism to detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

The Core Mechanism: A Tale of Two Coppers

Initial proposals suggested a mechanism involving a single copper atom. However, a significant body of evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper pathway as the kinetically favored route.[1][5] This mechanism better explains the dramatic rate acceleration (up to 10⁸-fold over the thermal reaction) and fidelity of the CuAAC process.[4][6]

The catalytic cycle can be dissected into several key stages:

-

Copper(I) Acetylide Formation : The cycle begins with the coordination of a terminal alkyne to a Cu(I) center, followed by deprotonation to form a copper(I) acetylide.[1]

-

Dinuclear Complex Assembly : This mononuclear acetylide then coordinates with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1][5] This is a critical step, as this dinuclear species is the highly reactive intermediate.

-

Azide Coordination & Cycloaddition : The organic azide coordinates to one of the copper centers, bringing it into proximity with the activated alkyne. This facilitates the cycloaddition, forming a six-membered copper-containing ring (a metallacycle).

-

Ring Contraction & Protonolysis : The metallacycle rapidly rearranges and contracts into a more stable dinuclear copper triazolide intermediate.[1] Finally, protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear catalyst, allowing the cycle to continue.[1]

Caption: The widely accepted dinuclear catalytic cycle of the CuAAC reaction.

Dissecting the Reaction: Components and Causality

The success of a CuAAC reaction hinges on the careful selection and interplay of its core components. Understanding the role of each is critical for optimization and troubleshooting.

The Copper Source: In Situ Generation is Key

The catalytically active species is Copper(I).[7] While Cu(I) salts like cuprous bromide (CuBr) or iodide (CuI) can be used directly, they are prone to disproportionation and oxidation.[7][8] The most convenient and robust method is the in situ reduction of a stable, inexpensive Copper(II) salt, typically copper(II) sulfate (CuSO₄), using a mild reducing agent.[2][7]

Why this is better: This approach constantly regenerates the active Cu(I) catalyst, compensating for its oxidation by any residual oxygen in the system.[7] The presence of the reducing agent also protects the reaction from atmospheric oxygen, which rapidly oxidizes Cu(I) to the inactive Cu(II) state, impeding the reaction and lowering yields.[7][9]

The Reducing Agent: Sodium Ascorbate Reigns Supreme

Sodium ascorbate is the reductant of choice for most CuAAC applications.[2][8] It efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, protecting the catalyst.[10]

A critical note for bioconjugation: In reactions involving sensitive proteins, ascorbate oxidation byproducts can sometimes lead to unwanted side reactions with amino acid residues like lysine and arginine.[10] This can be suppressed by adding aminoguanidine to the reaction mixture.[8][11] Other reducing agents, such as TCEP, are generally avoided as they can interfere with the reaction by binding to copper or reducing the azide.[8]

Accelerating Ligands: The Unsung Heroes

Ligands are essential for achieving high reaction rates and yields, especially in dilute aqueous or biological systems.[12] Their primary roles are to:

-

Stabilize the Cu(I) oxidation state , preventing oxidation and disproportionation.[13][14]

-

Accelerate the reaction rate by facilitating the formation of the active catalytic species.[15]

-

Reduce copper-induced cytotoxicity in biological applications by chelating the metal ion.[12][13]

| Ligand | Solubility | Key Features & Insights |

| TBTA | Water-insoluble (requires co-solvents like DMSO/DMF) | One of the first widely used ligands; highly effective but its insolubility can be a limitation for purely aqueous bioconjugations.[2][16] |

| THPTA | Water-soluble | Greatly expands the applicability of CuAAC in aqueous and physiological conditions. Significantly enhances Cu(I) stability and reduces toxicity.[13][16][17] |

| BTTAA | Water-soluble | A "next-generation" ligand that dramatically accelerates reaction rates and further suppresses copper's cytotoxicity. Often shows the highest efficiency among common ligands.[15][16] |

| BTTES | Water-soluble | Another advanced ligand featuring a sulfonic acid group, which enhances reaction rates in living systems while reducing toxicity.[15] |

Solvents, Buffers, and pH

The CuAAC reaction is remarkably robust, tolerating a wide range of solvents and a pH range of 4 to 12.[4][18] It is often accelerated in water.[2][4]

-

Common Solvents: Aqueous buffers (PBS, HEPES, MOPS), t-BuOH/H₂O mixtures, DMSO, and DMF are all used effectively.[8][9][19]

-

Buffers to Avoid: Buffers containing strong chelators (EDTA) or high concentrations of species that can compete for copper coordination, such as Tris or high levels of chloride (>0.2 M), can slow the reaction.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is a robust starting point for coupling small organic azides and terminal alkynes.

Materials:

-

Azide starting material

-

Terminal alkyne starting material

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate (NaAsc)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

-

Catalyst Addition: To the solution, add CuSO₄·5H₂O (1-5 mol%) from a freshly prepared aqueous stock solution.

-

Initiation: Add Sodium Ascorbate (5-10 mol%) from a freshly prepared aqueous stock solution. The reaction is often initiated by the addition of the ascorbate.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

-

Workup & Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: High-Efficiency Bioconjugation of a Protein

This protocol is optimized for labeling an alkyne-modified protein with an azide-functionalized cargo (e.g., a fluorescent dye) in an aqueous buffer. The order of addition is critical to prevent protein precipitation or degradation.[10]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Azide-cargo (e.g., fluorescent dye-azide)

-

Ligand stock solution (e.g., 50 mM THPTA or BTTAA in H₂O)

-

CuSO₄ stock solution (e.g., 20 mM in H₂O)

-

Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, prepared fresh)

-

(Optional) Aminoguanidine hydrochloride stock solution (e.g., 100 mM in H₂O)

Procedure:

-

Reagent Preparation: Prepare all stock solutions. It is crucial that the Sodium Ascorbate solution is made fresh immediately before use. For sensitive systems, deoxygenate all buffers and solutions by sparging with argon or nitrogen.[9]

-

Reaction Setup (Order is Crucial): In a microcentrifuge tube, combine the following in this specific order: a. The alkyne-modified protein solution. b. The azide-cargo stock solution. c. (Optional) The aminoguanidine stock solution.[8] d. The ligand stock solution. Mix gently. e. The CuSO₄ stock solution. Mix gently.

-

Initiation: Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction. Gently mix by inverting the tube. Do not vortex vigorously, as this can denature the protein and reintroduce oxygen.[20]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent dye.[21]

-

Purification: Remove excess reagents and the copper catalyst to obtain the purified bioconjugate. Suitable methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography depending on the protein and cargo.

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Recommended Starting Concentrations

Optimization is often necessary, but these ranges provide a validated starting point for bioconjugation protocols.

| Component | Recommended Concentration Range | Rationale |

| Limiting Biomolecule | 10 µM - 1 mM | Dependent on the specific application and availability of the biomolecule. |

| Azide/Alkyne Partner | 1.1 - 10 equivalents | A slight to moderate excess can help drive the reaction to completion.[9] |

| CuSO₄ | 50 µM - 250 µM | Maximal activity is often reached around 250 µM. Below 50 µM, reactivity can be low.[8] |

| Ligand | 5 equivalents to Copper | A 5:1 ligand-to-copper ratio is widely recommended to ensure full coordination, enhance reaction rate, and protect biomolecules.[8][20] |

| Sodium Ascorbate | 1 mM - 10 mM (10-50 eq to Cu) | A significant excess ensures the copper remains in the Cu(I) state and scavenges dissolved oxygen.[9][21] |

Troubleshooting and Optimization

Even a robust reaction can encounter issues. The following table addresses common problems and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Catalyst Oxidation: Cu(I) oxidized to inactive Cu(II) by oxygen.[9]2. Degraded Reagents: Ascorbate solution is old; azide/alkyne has degraded.3. Buffer Interference: Buffer contains chelators (EDTA), Tris, or high chloride.[8]4. Steric Hindrance: Reactive groups are inaccessible.[9] | 1. Use freshly prepared sodium ascorbate. Deoxygenate all solutions. Cap the reaction tube to minimize oxygen exposure.[8][9]2. Always use a freshly made ascorbate solution. Verify the integrity of azide/alkyne reagents via MS or NMR.3. Switch to a recommended buffer like phosphate, HEPES, or MOPS.[8]4. Increase reaction time or temperature (e.g., to 37°C if the biomolecule is stable). Consider a longer linker on the azide/alkyne partner.[20][21] |

| Protein Aggregation / Degradation | 1. Reactive Oxygen Species (ROS): The Cu/ascorbate system can generate ROS, which damages proteins.[10][21]2. Ascorbate Side Reactions: Byproducts of ascorbate oxidation reacting with protein side chains.[10] | 1. Ensure a sufficient ligand-to-copper ratio (at least 5:1) as the ligand also acts as a sacrificial reductant.[8] Work under anaerobic conditions if possible.[22]2. Add aminoguanidine to the reaction mixture to scavenge reactive byproducts.[8][11] |

Applications in Drug Development and Beyond

The impact of CuAAC is vast. In drug discovery, it is used to rapidly synthesize libraries of compounds for screening, modify lead compounds, and create complex architectures like antibody-drug conjugates (ADCs).[3][23] The resulting triazole ring is not just a passive linker; it is exceptionally stable and can act as a bioisostere for amide bonds, enhancing the metabolic stability and pharmacological profile of drug candidates.[3][24] Its bio-orthogonality makes it invaluable for site-specifically labeling proteins, nucleic acids, and even living cells without perturbing biological processes, driving advances in chemical biology and diagnostics.[14][25]

References

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]

-

Molinspiration. (2023, August 23). A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. Retrieved from [Link]

-

Lim, S. I., Mizuta, Y., Takasu, A., Kim, Y. H., & Kwon, I. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS ONE, 9(6), e98403. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

-

Kennedy, D. C., et al. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

-

Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]

-

American Chemical Society. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879–9883. Available at: [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]

-

RJPT. (2025, May 2). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Retrieved from [Link]

-

MDPI. (2022, February 21). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts. Available at: [Link]

-

Jiang, H., et al. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Tetrahedron Letters, 52(43), 5649-5651. Available at: [Link]

-

ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

-

Wiley Online Library. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]

-

PubMed. (2019, August 15). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

ACS Publications. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

-

ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]

-

ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2025, October 26). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Retrieved from [Link]

-

ResearchGate. (n.d.). A Kinetics Study of Copper-Catalysed Click Reactions in Ionic Liquids. Retrieved from [Link]

-

ACS Publications. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2016, August 4). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, February 16). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF.... RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Retrieved from [Link]

-

ACS Publications. (2022, February 11). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Water-soluble Ligand for Bioorthogonal Click Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 24. researchgate.net [researchgate.net]

- 25. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

Application Note: Methyl 4-(1,2,3-triazol-2-yl)butanoate in Medicinal Chemistry

Executive Summary

Methyl 4-(1,2,3-triazol-2-yl)butanoate is a specialized heterocyclic building block designed for the introduction of the 2-substituted-1,2,3-triazole (N2-triazole) moiety into bioactive small molecules. Unlike the ubiquitous 1,4-disubstituted isomers generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the N2-isomer offers distinct electronic properties, superior metabolic stability, and a lower dipole moment, making it an ideal bioisostere for amide bonds and phenyl rings.

This guide details the strategic application of this reagent, focusing on regioselective synthesis, hydrolysis protocols for linker activation, and its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Context & Bioisosterism[1][2][3]

The N2-Isomer Advantage

In medicinal chemistry, the 1,2,3-triazole scaffold is often introduced via "Click Chemistry," yielding the N1-substituted isomer. However, the N2-substituted isomer (derived from this butanoate reagent) possesses unique physicochemical attributes that are often superior for oral bioavailability.

| Feature | N1-Substituted (Click Product) | N2-Substituted (Target Motif) | Medicinal Consequence |

| Dipole Moment | High (~5.0 D) | Low (~0.5 D) | N2 isomers have better membrane permeability and lower aggregation risk. |

| Metabolic Stability | Moderate (CYP450 interaction) | High | N2-triazoles are resistant to oxidative metabolism and hydrolytic cleavage. |

| H-Bonding | Strong Acceptor (N2/N3) | Weak Acceptor | N2 isomers mimic the electronic sterics of a phenyl ring or trans-amide bond without the high polarity. |

Structural Utility of the Butanoate Chain

The C4-ester chain attached to the triazole serves two critical functions:

-

Linker Logic: The 4-carbon spacer approximates the length of a GABA (

-aminobutyric acid) backbone, allowing this reagent to serve as a constrained GABA mimetic precursor. -

Orthogonal Handle: The methyl ester allows for selective hydrolysis to the free acid, enabling standard amide coupling (EDCI/HATU) to amines, creating diverse libraries.

Experimental Protocols

Protocol A: Regioselective Synthesis (N2-Alkylation)

Challenge: Alkylation of 1H-1,2,3-triazole with alkyl halides typically yields a mixture of N1 (kinetic) and N2 (thermodynamic) isomers. Solution: This protocol maximizes N2-selectivity using thermodynamic control and soft electrophiles.

Reagents:

-

1H-1,2,3-Triazole (1.0 equiv)

-

Methyl 4-bromobutanoate (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or DMF (for difficult substrates)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (10 mmol) in Acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the triazole. -

Alkylation: Dropwise add Methyl 4-bromobutanoate (11 mmol).

-

Critical Step: For maximum N2 selectivity, heat the reaction to reflux (56°C) . Higher temperatures favor the thermodynamic N2 product.

-

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The N2 isomer typically has a higher

(less polar) than the N1 isomer. -

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue will contain an N2:N1 mixture (typically ~85:15). Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Identification: The N2-isomer is symmetric by

NMR (equivalent C4/C5 carbons).

-

Protocol B: Activation & Coupling (Library Generation)

Once the N2-triazole core is established, the ester must be hydrolyzed to attach the "Warhead" or "Ligand."

Step-by-Step Methodology:

-

Hydrolysis: Dissolve Methyl 4-(1,2,3-triazol-2-yl)butanoate (1.0 equiv) in THF/Water (3:1). Add LiOH (2.5 equiv). Stir at RT for 2 hours.

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Dry over

and concentrate to yield 4-(1,2,3-triazol-2-yl)butanoic acid . -

Coupling (General Procedure):

-

Mix the Free Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

-

Add the Amine partner (e.g., Aniline derivative, Piperazine) (1.1 equiv).

-

Stir for 4-12 hours at RT.

-

Note: This creates a stable amide bond, effectively extending the N2-triazole linker.

-

Mechanism & Pathway Visualization

The following diagram illustrates the divergent reactivity of the triazole anion and the downstream application of the butanoate linker.

Figure 1: Reaction pathway showing the selective synthesis of the N2-isomer and its divergent applications in medicinal chemistry.

Case Studies & Applications

Linker Design in PROTACs